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molecular formula C12H11Cl2NO2 B8713895 ethyl 4,6-dichloro-1-methyl-1H-indole-2-carboxylate

ethyl 4,6-dichloro-1-methyl-1H-indole-2-carboxylate

Cat. No. B8713895
M. Wt: 272.12 g/mol
InChI Key: WRIPXJXTRYMNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741339B2

Procedure details

A suspension of ethyl 4,6-dichloro-1-methyl-1H-indole-2-carboxylate (1.06 g, 3.90 mmole) in 2.0 M CH3NH2/CH3OH (40 mL) in a sealed pressure bottle was heated in an oil bath preset at 50° C. A homogeneous solution formed within 2.5 hr. The reaction was kept at 50° C. for 17.5 hr, during which time a solid precipitated. The mixture was cooled to RT and poured into H2O (40 mL). The resulting mixture was concentrated on the rotavap to remove the methanol, and the solid was collected by suction filtration. This was washed with plenty of H2O and dried in high vacuum at 45-50° C. to afford the title compound (0.99 g, 99%) as an off-white solid: 1H NMR (400 MHz, CDCl3) δ 7.29 (s, 1 H), 7.16 (d, J=1.5 Hz, 1 H), 6.86 (s, 1 H), 6.21 (br s, 1 H), 4.02 (s, 3 H), 3.02 (d, J=4.9 Hz, 3 H); MS (ES) m/e 257 and 259 (M+H)+.
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
CH3NH2 CH3OH
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[C:9](Cl)[CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([C:13]([O:15]CC)=O)[N:6]2[CH3:12].[CH3:18][NH2:19].CO>>[CH3:18][NH:19][C:13]([C:5]1[N:6]([CH3:12])[C:7]2[C:3]([CH:4]=1)=[CH:2][CH:10]=[CH:9][CH:8]=2)=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
ClC1=C2C=C(N(C2=CC(=C1)Cl)C)C(=O)OCC
Name
CH3NH2 CH3OH
Quantity
40 mL
Type
reactant
Smiles
CN.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A homogeneous solution formed within 2.5 hr
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
a solid precipitated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
ADDITION
Type
ADDITION
Details
poured into H2O (40 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated on the rotavap
CUSTOM
Type
CUSTOM
Details
to remove the methanol
FILTRATION
Type
FILTRATION
Details
the solid was collected by suction filtration
WASH
Type
WASH
Details
This was washed with plenty of H2O
CUSTOM
Type
CUSTOM
Details
dried in high vacuum at 45-50° C.

Outcomes

Product
Details
Reaction Time
17.5 h
Name
Type
product
Smiles
CNC(=O)C=1N(C2=CC=CC=C2C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.99 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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